N2-benzyloxycarbonyl-D-leucinamide
Description
N2-Benzyloxycarbonyl-D-leucinamide is a protected leucine derivative featuring a benzyloxycarbonyl (Z) group at the N-terminal amine and a D-configuration at the chiral center. This compound is structurally characterized by:
- Molecular formula: Likely $ \text{C}{18}\text{H}{26}\text{N}2\text{O}4 $ (inferred from analogs in ).
- Functional groups: Benzyloxycarbonyl (protecting group), leucinamide backbone.
- Stereochemistry: D-configuration at the α-carbon, distinguishing it from L-isomers commonly used in peptide synthesis.
The benzyloxycarbonyl group enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. Its D-configuration may influence biological activity, particularly in protease resistance or receptor binding .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)/t12-/m1/s1 |
InChI Key |
JZEYMGMOBIYUOV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Benzyloxycarbonyl-Protected Leucinamides
Key Observations :
- Stereochemistry : The D-configuration in the target compound contrasts with L-isomers (e.g., ), which are more common in natural peptides but less resistant to enzymatic degradation .
- Substituents : Modifications like methoxypropyl () or methylsulfonyl () alter solubility and bioavailability. The target compound’s simpler structure may favor synthetic versatility.
Functional and Application Comparisons
Key Insights :
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